An In-depth Technical Guide to 2,5,8-Trimethylquinolin-4-ol: Synthesis, Properties, and Therapeutic Potential
An In-depth Technical Guide to 2,5,8-Trimethylquinolin-4-ol: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinoline Scaffold in Medicinal Chemistry
The quinoline ring system is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1][2][3] Its derivatives have demonstrated a remarkable breadth of biological activities, including antimalarial, anticancer, antibacterial, antiviral, and anti-inflammatory properties.[2] The versatility of the quinoline scaffold allows for fine-tuning of its pharmacological profile through substitution, making it a privileged structure in drug discovery. This guide focuses on a specific, lesser-explored derivative, 2,5,8-trimethylquinolin-4-ol, providing a comprehensive overview of its predicted chemical properties, a proposed synthetic route, and its potential as a lead compound for drug development. While direct experimental data for this specific molecule is limited, this guide will draw upon established principles of quinoline chemistry and data from closely related analogs to provide a robust predictive analysis.
Proposed Synthesis of 2,5,8-Trimethylquinolin-4-ol
The synthesis of 4-hydroxyquinoline (quinolin-4-one) derivatives is well-established, with several named reactions offering viable routes. A highly probable and efficient method for the synthesis of 2,5,8-trimethylquinolin-4-ol is the Conrad-Limpach reaction. This acid- or base-catalyzed cyclization of an aniline with a β-ketoester is a powerful tool for constructing the quinolin-4-one core.
Conceptual Synthetic Workflow
The proposed synthesis commences with the reaction of 2,5-dimethylaniline with ethyl acetoacetate to form the intermediate ethyl 3-((2,5-dimethylphenyl)amino)but-2-enoate. Subsequent intramolecular cyclization of this intermediate, typically at high temperatures in a high-boiling point solvent like diphenyl ether, would yield the target molecule, 2,5,8-trimethylquinolin-4-ol.
Figure 1: Proposed synthetic pathway for 2,5,8-Trimethylquinolin-4-ol.
Step-by-Step Experimental Protocol
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Formation of the Enamine Intermediate:
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of 2,5-dimethylaniline and ethyl acetoacetate in a suitable solvent such as ethanol.
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Add a catalytic amount of a strong acid (e.g., concentrated hydrochloric acid).
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Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude intermediate can be purified by recrystallization or column chromatography.
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-
Intramolecular Cyclization:
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Add the purified intermediate to a high-boiling point solvent like diphenyl ether in a flask equipped for high-temperature reactions.
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Heat the mixture to approximately 250 °C.
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Maintain this temperature until TLC analysis indicates the consumption of the starting material.
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Allow the reaction mixture to cool to room temperature, which should induce the precipitation of the product.
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Collect the solid product by filtration, wash with a non-polar solvent like hexane to remove the diphenyl ether, and dry under vacuum.
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Predicted Chemical and Physical Properties
The chemical and physical properties of 2,5,8-trimethylquinolin-4-ol can be inferred from its structure and by comparison with known quinolin-4-ol derivatives.
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₁₂H₁₃NO | Based on the chemical structure. |
| Molecular Weight | 187.24 g/mol | Calculated from the molecular formula.[4][5] |
| Appearance | Off-white to pale yellow solid | Typical for quinolin-4-one derivatives. |
| Melting Point | >200 °C | The planar, aromatic structure and potential for intermolecular hydrogen bonding suggest a relatively high melting point. |
| Solubility | Insoluble in water; soluble in organic solvents like DMSO, DMF, and hot ethanol. | The hydrophobic quinoline backbone and methyl groups limit water solubility, while the polar hydroxyl group and nitrogen atom allow for solubility in polar organic solvents.[6] |
| Tautomerism | Exists in equilibrium with its keto tautomer, 2,5,8-trimethyl-1H-quinolin-4-one. | A characteristic feature of 4-hydroxyquinolines. |
Spectroscopic Characterization
The identity and purity of synthesized 2,5,8-trimethylquinolin-4-ol would be confirmed using standard spectroscopic techniques.
| Technique | Predicted Spectral Features |
| ¹H NMR | - Aromatic protons on the quinoline ring (likely in the range of 7.0-8.0 ppm).- Singlets for the three methyl groups.- A broad singlet for the hydroxyl proton (concentration-dependent). |
| ¹³C NMR | - Resonances for the aromatic carbons of the quinoline ring.- A signal for the carbonyl carbon (C4) in the quinolin-4-one tautomer (around 170-180 ppm).- Signals for the three methyl carbons. |
| Infrared (IR) | - A broad O-H stretching band (around 3200-3400 cm⁻¹).- C=O stretching vibration from the quinolin-4-one tautomer (around 1620-1650 cm⁻¹).- C=C and C=N stretching vibrations of the aromatic rings (around 1450-1600 cm⁻¹).[7][8] |
| Mass Spectrometry (MS) | - A molecular ion peak (M⁺) corresponding to the molecular weight of the compound.[9] |
Potential Biological Activity and Therapeutic Applications
The quinolin-4-one scaffold is a well-established pharmacophore with a wide range of biological activities. The introduction of methyl groups at the 2, 5, and 8 positions of 2,5,8-trimethylquinolin-4-ol is expected to modulate its physicochemical properties and biological activity.
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Anticancer Activity: Many quinoline derivatives exhibit potent anticancer activity by targeting various cellular pathways.[2] The lipophilicity introduced by the three methyl groups in 2,5,8-trimethylquinolin-4-ol may enhance its ability to cross cell membranes and interact with intracellular targets.
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Antimicrobial Activity: The quinoline core is present in several antibacterial and antifungal agents.[10][11] 2,5,8-Trimethylquinolin-4-ol could be investigated for its efficacy against a panel of pathogenic bacteria and fungi.
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Antiviral Activity: Certain quinoline derivatives have shown promise as antiviral agents.[2] The specific substitution pattern of 2,5,8-trimethylquinolin-4-ol may confer activity against various viruses.
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Enzyme Inhibition: The structural features of 2,5,8-trimethylquinolin-4-ol make it a candidate for screening against a variety of enzymes implicated in disease, such as kinases and proteases.
Conclusion
While 2,5,8-trimethylquinolin-4-ol remains a largely unexplored molecule, its structural relationship to a class of compounds with proven therapeutic value makes it a compelling target for synthesis and biological evaluation. The proposed synthetic route via the Conrad-Limpach reaction offers a straightforward and efficient means of accessing this compound. The predicted chemical and physical properties provide a foundation for its characterization, and the diverse biological activities of related quinolin-4-ones suggest a high potential for discovering novel therapeutic applications. This guide serves as a starting point for researchers and drug development professionals interested in exploring the chemical space and therapeutic potential of this unique trimethyl-substituted quinolin-4-ol.
References
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